molecular formula C13H19NO8 B081779 Phenylephrine bitartrate CAS No. 14787-58-7

Phenylephrine bitartrate

Cat. No. B081779
CAS RN: 14787-58-7
M. Wt: 317.29 g/mol
InChI Key: NHKOTKKHHYKARN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylephrine, including its bitartrate form, involves complex chemical processes. A practical synthesis of (R)-(−)-Phenylephrine hydrochloride, closely related to phenylephrine bitartrate, has been developed with high enantiomeric excess based on the hydrolytic kinetic resolution of a styrene oxide derivative (Gurjar et al., 1998). This synthesis process demonstrates the complexity and precision required in producing such compounds.

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its chemical behavior and interactions. Studies like the one by Trommer et al. (2010) have used mass spectrometry to examine the structure and stability of phenylephrine salts, including the bitartrate form, providing insights into their molecular interactions and degradation pathways (Trommer et al., 2010).

Chemical Reactions and Properties

This compound's chemical properties, such as its reaction to light and interaction with other substances, are significant for its applications. Trommer et al. (2010) found that this compound is prone to degradation when exposed to irradiation, indicating its sensitivity to environmental factors (Trommer et al., 2010).

Physical Properties Analysis

Understanding the physical properties of this compound, such as its solubility and interaction with water, is crucial. Research by Weldode (2023) explored the solubilizing tendency of phenylephrine hydrochloride with water, supported by intermolecular interaction studies, which can be extrapolated to understand similar properties of this compound (Weldode, 2023).

Chemical Properties Analysis

The chemical behavior of this compound, such as its interaction with other chemicals and its stability, is a key area of research. Studies like those by Trommer et al. (2010) provide insights into the degradation and oxidation products of phenylephrine salts, which are crucial for understanding its chemical properties and stability (Trommer et al., 2010).

Scientific Research Applications

  • Degradation Studies : Phenylephrine bitartrate, a form of the drug phenylephrine, shows a major degradation product when subjected to irradiation treatment. The degradation is more pronounced in the bitartrate form compared to the hydrochloride due to the additional decomposition sensitivity of the tartaric acid counterion (Trommer, Raith, & Neubert, 2010).

  • Safety and Efficacy : this compound was added to the Final Monograph in 2006 for use as an oral nonprescription nasal decongestant. However, questions about its safety and efficacy still persist (Tietze, 2016).

  • Clinical Implications : Phenylephrine, including its bitartrate form, is used in a variety of clinical settings like treating hypotension, septic shock, and during cesarean delivery. It is effective in specific instances where its regional effects outweigh its global effects (Thiele, Nemergut, & Lynch, 2011).

  • Acute Stroke Treatment : Phenylephrine has been used in pilot studies for treating acute stroke, with results showing its feasibility and potential for improving neurological outcomes (Rordorf et al., 2001).

  • Analytical Determination : Techniques like capillary electrophoresis with amperometric detection have been developed for the determination of this compound among other adrenergic drugs, demonstrating its importance in pharmacological studies (Huang, Zhang, Zhan, & Chen, 2010).

  • Physiological Effects : The application of phenylephrine has been studied in contexts like increasing anal sphincter resting pressure, indicating its role in treatments related to sphincter muscle control (Carapeti, Kamm, Evans, & Phillips, 1999).

Mechanism of Action

Target of Action

Phenylephrine bitartrate primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and pupil dilation .

Mode of Action

This compound acts as an agonist at the alpha-1 adrenergic receptors . This means it binds to these receptors and activates them. The activation of these receptors leads to vasoconstriction , or the narrowing of blood vessels . This results in an increase in blood pressure and dilation of the pupils .

Biochemical Pathways

The action of this compound involves several biochemical pathways. After binding to the alpha-1 adrenergic receptors, it triggers a cascade of events leading to vasoconstriction . The compound is also subject to extensive presystemic metabolism via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes .

Pharmacokinetics

This compound exhibits a bioavailability of 38% through the gastrointestinal tract . It is metabolized in the liver through oxidative deamination . The compound has a very rapid onset of action when administered intravenously, and its effects can be seen within 20 minutes when taken orally . The elimination half-life of this compound is between 2.1 and 3.4 hours .

Result of Action

The primary result of this compound’s action is an increase in blood pressure due to vasoconstriction . It also causes dilation of the pupils . When used as a nasal decongestant, it reduces nasal congestion by preventing fluid from draining from the blood vessels into the tissues lining the nasal passages .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs such as monoamine oxidase inhibitors, tricyclic antidepressants, and hydrocortisone can increase the blood pressure effect of phenylephrine . Furthermore, the compound’s lipophilic nature allows it to effectively penetrate vascular-rich tissues, enabling central and peripheral effects .

Safety and Hazards

Phenylephrine bitartrate may cause side effects such as nausea, vomiting, headache, and anxiety . Severe side effects may include a slow heart rate, intestinal ischemia, chest pain, kidney failure, and tissue death at the site of injection .

properties

IUPAC Name

2,3-dihydroxybutanedioic acid;3-[1-hydroxy-2-(methylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKOTKKHHYKARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627790
Record name 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14787-58-7, 17162-39-9
Record name 2,3-Dihydroxybutanedioic acid--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(β-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Phenylephrine Bitartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the FDA's final rule regarding Phenylephrine Bitartrate?

A1: The FDA's final rule amended the monograph for over-the-counter (OTC) nasal decongestant drug products to include this compound (PEB) in effervescent form. [] This means that PEB, when formulated in this specific way, is now recognized as generally safe and effective (GRASE) for relieving nasal congestion. This highlights the importance of formulation science, as the delivery method can impact a drug's safety and efficacy profile.

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